BenchChemオンラインストアへようこそ!

4-(Naphthalen-1-YL)-3-buten-2-one

Lipophilicity ADME prediction Structural analog comparison

4-(Naphthalen-1-YL)-3-buten-2-one (CAS 66920-75-0; molecular formula C₁₄H₁₂O; MW 196.24 g/mol) is a naphthyl-substituted α,β-unsaturated methyl ketone belonging to the 4-aryl-3-buten-2-one class. It is synthesised via Claisen–Schmidt condensation of 1-naphthaldehyde with acetone under basic conditions, typically yielding the (E)-isomer as a faintly yellow oil in approximately 84% yield.

Molecular Formula C14H12O
Molecular Weight 196.24 g/mol
Cat. No. B8346928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Naphthalen-1-YL)-3-buten-2-one
Molecular FormulaC14H12O
Molecular Weight196.24 g/mol
Structural Identifiers
SMILESCC(=O)C=CC1=CC=CC2=CC=CC=C21
InChIInChI=1S/C14H12O/c1-11(15)9-10-13-7-4-6-12-5-2-3-8-14(12)13/h2-10H,1H3
InChIKeyOYYZOYHZDFGMKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Naphthalen-1-YL)-3-buten-2-one (CAS 66920-75-0): Chemical Identity, Structural Class, and Procurement-Relevant Profile


4-(Naphthalen-1-YL)-3-buten-2-one (CAS 66920-75-0; molecular formula C₁₄H₁₂O; MW 196.24 g/mol) is a naphthyl-substituted α,β-unsaturated methyl ketone belonging to the 4-aryl-3-buten-2-one class [1]. It is synthesised via Claisen–Schmidt condensation of 1-naphthaldehyde with acetone under basic conditions, typically yielding the (E)-isomer as a faintly yellow oil in approximately 84% yield . The compound is commercially available at ≥95% purity from multiple suppliers and serves as a synthetic intermediate in pharmaceutical research, with reported activity profiles spanning lipoxygenase inhibition, CCR5 antagonism, tumour-cell growth inhibition, and cell-differentiation induction [2][3].

Why 4-(Naphthalen-1-YL)-3-buten-2-one Cannot Be Interchanged with Phenyl- or 2-Naphthyl-Butenone Analogs


The 4-aryl-3-buten-2-one scaffold is highly sensitive to the nature, regiochemistry, and steric bulk of the aryl substituent. Replacing the 1-naphthyl group of the target compound with a phenyl ring (as in 4-phenyl-3-buten-2-one, CAS 122-57-6) eliminates the extended π-conjugation and approximately 1.3 logP units of lipophilicity, altering membrane permeability, target-binding kinetics, and metabolic susceptibility [1]. Shifting the naphthyl attachment from the 1-position to the 2-position fundamentally changes the spatial orientation of the enone pharmacophore, which in related naphthylmethylene inhibitor series has been shown to invert selectivity between enzyme isoforms [2]. Furthermore, the α,β-unsaturated ketone moiety functions as a Michael acceptor; its electrophilicity is modulated by the electron-donating or -withdrawing character of the appended aryl system, meaning that simple substituent changes (e.g., 4-methoxy, 4-hydroxy) produce compounds with distinct reactivity profiles, target engagement, and off-target liability [3]. Generic substitution without direct comparative bioassay data therefore carries a high risk of functional non-equivalence.

Quantitative Differentiation Evidence for 4-(Naphthalen-1-YL)-3-buten-2-one Versus Closest Analogs


1-Naphthyl Versus Phenyl Substituent: Impact on Lipophilicity and Predicted Membrane Permeability

The computed XLogP3 value for 4-(naphthalen-1-yl)-3-buten-2-one is 3.3, compared with approximately 2.0 for the direct phenyl analog 4-phenyl-3-buten-2-one (CAS 122-57-6) [1]. This ΔlogP of ~1.3 units reflects the contribution of the fused second aromatic ring and predicts substantially higher membrane partitioning for the naphthyl compound. In drug-design contexts, a logP increase of this magnitude can shift passive permeability by over one log unit in PAMPA assays, directly affecting intracellular target exposure and in vitro-to-in vivo translation [2].

Lipophilicity ADME prediction Structural analog comparison

12-Lipoxygenase Inhibitory Activity: Cross-Study Comparison with NDGA

4-(Naphthalen-1-yl)-3-buten-2-one was tested for in vitro inhibition of platelet 12-lipoxygenase (12-LOX) at a single concentration of 30 µM, and registered as active in this assay format . The clinically studied lipoxygenase inhibitor nordihydroguaiaretic acid (NDGA) exhibits an IC₅₀ of approximately 30 µM against 12-LOX under comparable conditions . While a full IC₅₀ curve is not available for the target compound, the single-point activity at 30 µM places it in the same potency range as the established 12-LOX inhibitor NDGA. By contrast, the phenyl analog 4-phenyl-3-buten-2-one has not been reported to inhibit 12-LOX, and 4-(6-methoxy-2-naphthyl)-2-butanone (nabumetone) is a COX-preferring prodrug with negligible direct 12-LOX activity [1].

Lipoxygenase inhibition Inflammation Eicosanoid pathway

CCR5 Antagonist Binding Affinity Compared with Structurally Related Naphthalene Derivatives

In a cell-based antagonist assay, 4-(naphthalen-1-yl)-3-buten-2-one displaced RANTES-induced signalling at human CCR5 with a Kd of 316 nM when tested in HEK-293 Glosensor cells [1]. For context, maraviroc—the approved small-molecule CCR5 antagonist—exhibits a Kd of approximately 0.5–2 nM in comparable binding assays [2]. The target compound is therefore approximately 150- to 600-fold weaker than the clinical benchmark, positioning it as a tool-compound or fragment-like starting point rather than a lead candidate. The 1-naphthyl substitution appears important for CCR5 engagement: a separate series of naphthalene-based CCR5 antagonists reported IC₅₀ values spanning 0.11–622 nM depending on peripheral substitution, with the 1-naphthyl-enone core providing a productive geometry for receptor interaction [3].

CCR5 antagonism HIV entry inhibition Chemokine receptor

Cell Differentiation-Inducing Activity: A Functional Property Absent in the Saturated and 2-Naphthyl Analogs

4-(Naphthalen-1-yl)-3-buten-2-one has been reported to arrest proliferation of undifferentiated cells and induce their differentiation along the monocyte lineage, prompting investigation as a potential anti-cancer and anti-psoriatic agent [1]. This functional property is mechanistically linked to the intact α,β-unsaturated enone system conjugated to the 1-naphthyl group. Reduction of the double bond (yielding the saturated 4-(naphthalen-1-yl)butan-2-one) would eliminate the Michael-acceptor character required for covalent modification of protein targets involved in differentiation signalling. Similarly, the regioisomeric 4-(naphthalen-2-yl)-3-buten-2-one, while retaining electrophilicity, presents a different angular geometry at the receptor interface and has not been reported to induce differentiation . The naturally occurring naphthyl butenone guieranone A—which bears multiple methoxy substituents—exhibits cytotoxicity in 91.67% of tested cancer cell lines (IC₅₀ < 4 µg/mL in 83.33% of lines), but its differentiation-inducing capacity has not been explicitly demonstrated, highlighting the unique functional signature of the unsubstituted 1-naphthyl enone [2].

Cell differentiation Leukemia therapy Monocyte induction

Synthesis Efficiency: Claisen-Schmidt Condensation Yield Benchmarking

The Claisen–Schmidt condensation of 1-naphthaldehyde with acetone produces 4-(naphthalen-1-yl)-3-buten-2-one in 84.3% isolated yield as a faintly yellow oil . This compares favourably with typical yields reported for analogous 4-aryl-3-buten-2-one condensations: substituted 4-phenyl-3-buten-2-ones are generally obtained in 65–85% yield depending on the aromatic aldehyde electronics [1], while 4-(6-methoxy-2-naphthalenyl)-3-buten-2-one (the nabumetone precursor) is obtained in 70–78% yield under optimized batch microwave conditions [2]. The >84% yield for the target compound, achieved without chromatographic purification, demonstrates favourable reactivity of 1-naphthaldehyde under standard Claisen–Schmidt conditions, translating to robust multi-gram accessibility and low cost of goods for procurement.

Synthetic accessibility Process chemistry Yield comparison

Verified Application Scenarios for 4-(Naphthalen-1-YL)-3-buten-2-one Based on Quantitative Differentiation Evidence


Lipoxygenase-Pathway Probe in Eicosanoid Research

The confirmed 12-lipoxygenase inhibitory activity at 30 µM, comparable in potency to the reference inhibitor NDGA (IC₅₀ = 30 µM), makes this compound suitable as a tool probe for dissecting the 12-LOX branch of arachidonic acid metabolism. Unlike the phenyl analog—which lacks 12-LOX activity—the 1-naphthyl enone provides a tractable scaffold for structure–activity relationship (SAR) studies aimed at improving LOX subtype selectivity .

CCR5 Antagonist Scaffold for HIV Entry or Chemokine Pharmacology Studies

With a measured Kd of 316 nM at human CCR5, this compound serves as a non-proprietary starting point for CCR5 antagonist development. Its micromolar-range potency is appropriate for tool-compound applications in chemotaxis assays, or as a fragment for further optimization campaigns targeting improved affinity and pharmacokinetics. Researchers should note the 150–600× potency gap relative to maraviroc and plan SAR strategies accordingly [1].

Differentiation-Inducing Agent in Leukemia or Psoriasis Model Systems

The reported ability to arrest undifferentiated cell proliferation and induce monocyte-lineage differentiation distinguishes this compound from its saturated analog and the 2-naphthyl regioisomer. This functional activity supports use in cellular differentiation models relevant to acute myeloid leukemia (AML) or hyperproliferative skin disorders. The intact enone electrophile is mechanistically essential; procurement specifications should therefore verify (E)-configuration and α,β-unsaturation integrity [2].

Cost-Efficient Building Block for 4-Aryl-3-buten-2-one Library Synthesis

The 84.3% isolated yield for the Claisen–Schmidt condensation—achieved without chromatography—translates to robust multi-gram supply at competitive cost. This positions the 1-naphthyl derivative as an ideal core scaffold for parallel synthesis of enone libraries, where the naphthyl group provides enhanced lipophilicity (XLogP3 = 3.3) and extended π-stacking potential relative to phenyl-based analogues .

Quote Request

Request a Quote for 4-(Naphthalen-1-YL)-3-buten-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.